molecular formula C15H10N4O B2781822 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 13182-36-0

3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B2781822
CAS No.: 13182-36-0
M. Wt: 262.272
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Description

3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (CAS 13182-36-0) is a nitrogen-rich heterocyclic compound with the molecular formula C15H10N4O and a molecular weight of 262.27 g/mol . This fused quinazolinone scaffold is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Structurally related azolo[a]quinazoline derivatives have demonstrated multiple potential biological activities, with research efforts particularly focused on the design of anticancer and antibacterial agents . In the context of cancer research, compounds based on the closely related pyrazolo[1,5-a]quinazoline nucleus have been identified as inhibitors of human DNA Topoisomerase I (Top1), a validated anticancer target . These inhibitors function by reversibly trapping the Top1-DNA cleavage complex, leading to irreversible DNA strand breaks and apoptosis . Furthermore, specific [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one derivatives have been investigated for their anti-virulence properties. For instance, 3-(phenylsulfonyl) analogs have been shown to inhibit the quorum-sensing system in Staphylococcus aureus by targeting the transcriptional regulator AgrA, thereby reducing the expression of bacterial virulence factors without exerting bactericidal pressure . This makes the core structure a promising scaffold for developing anti-infective agents with a novel mode of action aimed at disarming the pathogen. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-phenyl-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O/c20-15-11-8-4-5-9-12(11)19-14(16-15)13(17-18-19)10-6-2-1-3-7-10/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLCVJVDYAOKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with phenylhydrazine to form the intermediate, which then undergoes cyclization in the presence of a suitable catalyst, such as copper(I) iodide, to yield the desired triazoloquinazoline compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazoline compounds .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one lies in its potential as an anticancer agent. Research has shown that derivatives of triazoloquinazolinones exhibit inhibitory activity against specific proteins involved in cancer progression. For instance, a study identified a related scaffold that effectively inhibits Polo-like kinase 1 (Plk1), a protein crucial for cell division and proliferation. The findings indicated that these compounds could serve as promising candidates for treating Plk1-addicted cancers due to their selective inhibition capabilities .

Inhibition of Enzymatic Activity

The compound also demonstrates potential as an inhibitor of various enzymes linked to cancer and other diseases. For example, derivatives have been evaluated for their activity against phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs). The 5-substituted quinazolinones showed higher potency compared to their 4-substituted counterparts, indicating that structural modifications can significantly enhance biological activity .

Hirshfeld Surface Analysis

Recent studies have utilized Hirshfeld surface analysis and density functional theory (DFT) calculations to investigate the intermolecular interactions and crystal structure of compounds related to triazoloquinazolinones. Such analyses provide insights into how molecular interactions influence the biological activity of these compounds, aiding in the design of more effective drug candidates .

Synthetic Pathways

The synthesis of 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can be achieved through various chemical reactions involving azides and substituted benzoates. These synthetic methods allow for rapid structural variations, facilitating the development of a library of derivatives for biological testing .

Case Studies on Derivatives

Several case studies have highlighted the efficacy of synthesized derivatives in preclinical models. For instance, modifications to the triazole or quinazoline moieties can lead to enhanced solubility and bioavailability, which are critical factors in drug design .

Summary Table of Biological Activities

Compound NameActivity TypeTargetReference
3-Phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-oneAnticancerPlk1
5-Substituted QuinazolinonesEnzyme InhibitionPI3K/HDAC
TriazoloquinazolinonesStructural AnalysisVarious

Mechanism of Action

The mechanism of action of 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Key Differences :

  • Ring Junction : The [1,2,3]triazolo[1,5-a] system (target compound) has a distinct electronic environment compared to [1,2,4]triazolo derivatives, influencing receptor binding and metabolic stability.
  • Substituent Effects: 4-Phenyl derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one exhibit enhanced anticonvulsant activity in maximal electroshock (MES) tests (ED₅₀: 12–45 mg/kg) compared to non-substituted analogs .

Pharmacological Analogs

Anticonvulsant Agents

Triazoloquinazolinones with anticonvulsant activity often feature aryl or heteroaryl substituents:

Compound Name Substituents Activity (MES Test) Neurotoxicity (Rotarod Test) Reference
4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one 4-phenyl ED₅₀: 12 mg/kg Minimal
6-Alkoxy-[1,2,4]triazolo[1,5-a]quinazolines 6-alkoxy (e.g., -OCH₃, -OC₂H₅) ED₅₀: 18–45 mg/kg Moderate
Target compound (3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one) 3-phenyl Not reported Not reported N/A

Insights :

  • Substituent Position: 4-Phenyl groups on the quinazolinone ring enhance anticonvulsant potency, likely due to improved lipid solubility (logP ~3.5) and CNS penetration .
  • Triazole Configuration : [1,2,4]Triazolo analogs show higher activity than [1,2,3] systems, possibly due to better alignment with target receptors like voltage-gated sodium channels .

Anti-inflammatory and Receptor-Binding Agents

Compound Name Substituents Activity Reference
K 14 ([1,2,4]triazolo[1,5-c]quinazolin-2-one) 4-nitrovinyl, diphenylaminomethyl Anti-inflammatory (IR peaks: 3406 cm⁻¹ for NH stretch)
CGS 16228 ([1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one) 9-chloro, 2-(2-fluorophenyl) Benzodiazepine receptor affinity (Kᵢ: 4 nM)
Pyrazolo[1,5-a]quinazolin-5(4H)-ones 4-methyl, 8-pyrimidinyl Dual mGlu2/mGlu3 NAM (IC₅₀: <10 nM)

Structural vs. Pharmacological Trends :

  • Electron-Withdrawing Groups : Nitro (K 14) and chloro (CGS 16228) substituents enhance anti-inflammatory and receptor-binding activities, respectively, by modulating electron density .
  • Heterocyclic Fusion: Pyrazoloquinazolinones (e.g., mGlu2/mGlu3 NAMs) show divergent activity compared to triazoloquinazolinones, highlighting scaffold-specific pharmacological profiles .

Biological Activity

3-Phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is characterized by a triazole ring fused to a quinazoline moiety, making it a member of the triazoloquinazoline class. Its unique structure imparts various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Synthesis

The molecular formula of 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is C16H13N5O. The synthesis typically involves the cyclization of 2-aminobenzonitrile with phenylhydrazine under specific conditions, often utilizing copper(I) iodide as a catalyst. This method allows for the efficient production of the compound with high yields and purity.

Anticancer Properties

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer activities. For instance, studies have demonstrated that certain triazoloquinazoline derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of key enzymes or receptors associated with tumor growth.

Table 1: Anticancer Activity of Triazoloquinazoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
A3PC310Inhibition of cell proliferation
A2MCF-710Induction of apoptosis
A1HT-2912Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one has shown promise as an anti-inflammatory agent. Experimental models indicate that it can reduce inflammation markers and alleviate symptoms in conditions like arthritis.

Case Studies

  • Antihypertensive Activity : A study evaluated a series of triazoloquinazoline derivatives for their antihypertensive effects using a tail cuff method on rats. Some compounds demonstrated significant reductions in heart rate and blood pressure, indicating potential as adrenoblockers.
  • Cytotoxicity Assessment : A cytotoxicity study using MTT assays revealed that certain derivatives exhibited dose-dependent inhibition of cancer cell lines (PC3, MCF-7). The most potent compound showed an IC50 value significantly lower than standard chemotherapeutic agents.

The biological activity of 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer progression by binding to their active sites.
  • Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways related to inflammation and tumor growth.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one and its derivatives?

  • Methodology : Key approaches include copper-catalyzed cascade reactions using water as a solvent (e.g., cyclization of hydrazine derivatives with aldehydes) , substitution-cyclization steps starting from 2-hydrazinobenzoic acid , and microwave-assisted methods for improved regioselectivity. For example, reacting 2-azidothiophene with substituted acetonitriles under basic conditions yields triazoloquinazolinone scaffolds . Optimization often involves TLC monitoring and recrystallization from ethanol or methanol.

Q. How is the structural integrity of this compound confirmed in academic research?

  • Methodology : A combination of spectroscopic and crystallographic techniques is used:

  • FTIR : Confirms functional groups (e.g., carbonyl at ~1647 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
  • X-ray diffraction (XRD) : Resolves planar fused-ring systems and substituent orientations (e.g., phenyl ring alignment at 59.3° relative to the core) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .

Q. What biological activities are associated with triazoloquinazolinone derivatives?

  • Methodology : In vitro assays and computational predictions identify:

  • Anticancer activity : Screened via MTT assays at 10⁻⁵ M concentrations, though low solubility may limit efficacy .
  • Neuromodulatory effects : Dual mGlu2/mGlu3 negative allosteric modulation (e.g., IC₅₀ values <100 nM) using radioligand binding assays .
  • Antimicrobial properties : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for this compound?

  • Methodology :

  • Solvent selection : Use polar aprotic solvents (DMF, THF) for cyclization steps to enhance reaction rates .
  • Catalyst optimization : Copper(I) iodide improves regioselectivity in azide-alkyne cycloadditions .
  • Purification : Flash chromatography (e.g., CHCl₃/MeOH 9:1) followed by recrystallization from ethanol reduces byproducts .

Q. What computational tools are used to predict bioactivity and toxicity?

  • Methodology :

  • PASS software : Predicts anti-asthmatic/anti-allergic activity (Pa > 0.7) by analyzing substituent effects on H1-antihistamine similarity .
  • GUSAR : Estimates acute toxicity (LD₅₀) via QSAR models, prioritizing low-toxicity derivatives for synthesis .
  • Molecular docking (AutoDock Vina) : Validates binding to targets like SHP2 phosphatase (e.g., hydrogen bonding with Asp489) .

Q. How are structure-activity relationship (SAR) studies designed for this scaffold?

  • Methodology :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 3 to enhance mGlu receptor affinity .
  • Ring modification : Replace the phenyl group with pyrimidin-5-yl to improve selectivity (>100-fold vs. other mGluRs) .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., carbonyl at position 5) .

Q. What strategies address poor aqueous solubility in preclinical testing?

  • Methodology :

  • Prodrug design : Introduce phosphate esters at the 4H-quinazolinone position for enhanced bioavailability .
  • Nanoparticle formulation : Encapsulate the compound in PEG-PLGA nanoparticles (e.g., 150 nm size) to improve cellular uptake .
  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) for in vitro assays to maintain solubility without cytotoxicity .

Q. How are in vivo efficacy studies designed for triazoloquinazolinone derivatives?

  • Methodology :

  • Rodent models : Administer 10 mg/kg (oral) in rat seizure models (e.g., pentylenetetrazole-induced) to assess anticonvulsant activity .
  • PK/PD profiling : Measure plasma half-life (t₁/₂) via LC-MS/MS and correlate with brain penetration (Kp > 0.3) .
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies (28-day) .

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